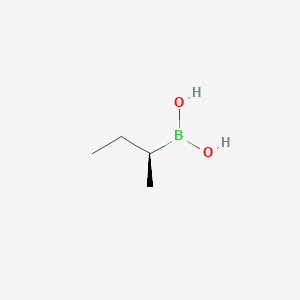

2-Butylboronic acid

Description

Properties

IUPAC Name |

butan-2-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-3-4(2)5(6)7/h4,6-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACOIFNUPFKZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88496-88-2 | |

| Record name | 2-Butylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butylboronic acid chemical properties and structure

An In-depth Technical Guide to 2-Butylboronic Acid: Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as sec-butylboronic acid), tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural characteristics, reactivity, and key applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Versatility of an Alkylboronic Acid

This compound is an organoboron compound that has garnered significant interest as a versatile building block in modern organic synthesis. Unlike its more commonly used arylboronic acid counterparts, this C(sp³)-hybridized reagent is crucial for introducing alkyl fragments, a key step in increasing the three-dimensional character and "drug-likeness" of complex molecules.[1] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, but its unique chemical nature also lends it to other applications in medicinal chemistry and materials science.[2][3] This document serves as a technical primer on its structure, properties, and practical application.

Molecular Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular structure. The core of the molecule features a boron atom bonded to a sec-butyl group and two hydroxyl groups. This arrangement confers a unique set of properties that are essential to its function in chemical synthesis.

Structural Analysis

The IUPAC name for this compound is butan-2-ylboronic acid.[4] The central boron atom is sp² hybridized, resulting in a trigonal planar geometry around the C-B(O)₂ unit.[5][6] In the solid state, boronic acids commonly form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups.[5][6] This dimerization is a key feature of their crystal lattice.[5][6]

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below. This data is critical for planning experiments, including determining appropriate solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁BO₂ | [4] |

| Molecular Weight | 101.94 g/mol | [4] |

| CAS Number | 88496-88-2 | [4] |

| Appearance | White to off-white solid/platelets | [7][8] |

| Melting Point | 90-92 °C | [8][9] |

| Boiling Point | 189.2 °C at 760 mmHg (n-isomer) | [10] |

| SMILES | B(C(C)CC)(O)O | [4] |

| InChIKey | MACOIFNUPFKZEI-UHFFFAOYSA-N | [4] |

Spectroscopic Profile

Spectroscopic analysis provides confirmation of the structure and purity of this compound.

| Spectroscopy | Key Features and Observed Values | Rationale and Interpretation |

| ¹¹B NMR | δ ≈ +32.7 ppm (in CDCl₃) | The chemical shift is characteristic of a tri-coordinate, sp²-hybridized boron atom in a boronic acid.[11] |

| ¹³C NMR | sec-butyl carbons: δ ≈ 27.8 ppm (and others) | Confirms the presence and connectivity of the alkyl carbon skeleton. The carbon directly attached to boron often shows a broad signal. |

| ¹H NMR | Complex multiplet for alkyl protons; broad singlet for -OH protons. | The alkyl signals confirm the sec-butyl structure. The hydroxyl proton signal is typically broad and its chemical shift is variable due to hydrogen exchange. |

| IR Spectroscopy | ν(O-H): ~3306 cm⁻¹ (broad); ν(B-O): ~1109-1147 cm⁻¹ | The broad O-H stretch is indicative of extensive hydrogen bonding.[5] The B-O stretching vibrations confirm the boronic acid functional group.[5][6] |

Reactivity and Key Synthetic Applications

The synthetic utility of this compound is centered on the reactivity of the carbon-boron bond.

The Suzuki-Miyaura Cross-Coupling Reaction

The most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction couples the sec-butyl group with various sp²-hybridized carbons (from aryl, vinyl, or heteroaryl halides or triflates).[12]

Causality in the Catalytic Cycle: The reaction is catalyzed by a palladium(0) complex. The choice of ligands on the palladium catalyst, the base, and the solvent are all critical for achieving high yields, particularly with challenging C(sp³)-C(sp²) couplings.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: This is the key step involving the boronic acid. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then transfers its sec-butyl group to the palladium center, displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.[13]

-

Reductive Elimination: The two organic fragments (the sec-butyl group and the aryl group) on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[14] The boron atom can form reversible covalent bonds with active site serine residues in enzymes, making them effective inhibitors.[2] The drug Bortezomib (Velcade®), a peptide boronic acid, is a prime example used in cancer therapy.[2][14] The incorporation of C(sp³)-rich fragments like the sec-butyl group is a modern strategy in drug design to improve properties such as solubility and metabolic stability while exploring three-dimensional chemical space.[1]

Experimental Protocols

Scientific integrity requires reproducible and well-understood protocols. The following sections provide detailed, step-by-step methodologies.

Synthesis of this compound via Grignard Reaction

This protocol describes a common laboratory-scale synthesis from a Grignard reagent and a borate ester.[15]

Expertise & Causality: The reaction is performed at a very low temperature (-78 °C) to prevent the Grignard reagent from adding more than one alkyl group to the boron center. The acidic workup is crucial for hydrolyzing the intermediate boronate ester to the final boronic acid.

Step-by-Step Methodology:

-

Setup: Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Add anhydrous diethyl ether, followed by trimethyl borate.

-

Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add a solution of sec-butylmagnesium bromide in ether via cannula, ensuring the internal temperature does not rise above -65 °C. A white slurry will form.[15]

-

Stirring: Stir the mixture vigorously at -78 °C for an additional 2 hours after the addition is complete.

-

Warming & Quenching: Remove the cooling bath and allow the mixture to warm to room temperature. Carefully quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 10% HCl). The mixture should become a clear, biphasic solution.[15]

-

Workup: Stir for 15 minutes, then transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from hot water or another suitable solvent system to yield pure this compound.[15]

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general method for coupling this compound with a representative aryl bromide.

Trustworthiness & Self-Validation: The success of this reaction relies on the exclusion of oxygen, which can deactivate the palladium catalyst. The choice of a modern palladium precatalyst and ligand system (e.g., AntPhos-Pd-G3) has been shown to be highly effective for B-alkyl couplings, leading to faster and more efficient reactions.[1]

Step-by-Step Methodology:

-

Setup: To an oven-dried vial, add the aryl bromide, this compound (1.2-1.5 equivalents), and the palladium precatalyst (e.g., AntPhos-Pd-G3, 1-2 mol%).

-

Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.

-

Solvent and Base Addition: Through the septum, add an anhydrous solvent (e.g., THF or 1,4-dioxane).[1] Then, add the base (e.g., potassium trimethylsilanolate (TMSOK) or another suitable base, ~1.4 equivalents).

-

Reaction: Place the vial in a preheated oil bath or heating block (temperature will vary depending on substrates, typically 50-100 °C) and stir for the required time (can range from 30 minutes to several hours).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to isolate the desired alkylated aryl compound.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

-

Hazards: It causes skin and serious eye irritation.[4][16] It may also cause respiratory irritation.[4][17] It is harmful if swallowed.[4]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17] Avoid breathing dust.

-

Storage: this compound is hygroscopic (absorbs moisture from the air).[16][18] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[16] For long-term stability, refrigeration is recommended.[16]

Conclusion

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its well-defined structure and predictable reactivity, particularly in the Suzuki-Miyaura cross-coupling, make it an essential component for constructing complex molecules with increased sp³ character. A thorough understanding of its properties, handling requirements, and the mechanistic principles behind its reactions, as detailed in this guide, is paramount for its successful application in research, discovery, and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15568382, this compound. Retrieved from [Link].

-

Cyrański, M. K., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124512. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20479, Butylboronic Acid. Retrieved from [Link].

-

Wikipedia contributors. (2024). Boronic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Mol-Instincts. (n.d.). Butylboronic acid 4426-47-5. Retrieved from [Link].

-

Cyrański, M. K., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12). Available at: [Link].

-

Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 22(15), 6047–6051. Available at: [Link].

-

Pi Chemicals. (n.d.). Material Safety Data Sheet for n-Butylboronic acid. Retrieved from [Link].

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link].

-

De Vita, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(11), 5917. Available at: [Link].

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7561. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link].

- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link].

Sources

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H11BO2 | CID 15568382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Butylboronic Acid | C4H11BO2 | CID 20479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-Butylboronic acid | 4426-47-5 [chemicalbook.com]

- 9. pipharm.com [pipharm.com]

- 10. guidechem.com [guidechem.com]

- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Butylboronic Acid: Synthesis, Applications, and Core Principles for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2-butylboronic acid, a versatile reagent in modern organic synthesis and a building block of increasing importance in pharmaceutical and materials science research. This document, intended for researchers, scientists, and drug development professionals, will delve into the compound's fundamental properties, synthesis, reactivity, and key applications, with a focus on the underlying principles that govern its utility.

Core Properties of this compound

This compound, also known as sec-butylboronic acid, is an organoboron compound with the chemical formula C₄H₁₁BO₂. Its structure features a boronic acid moiety (-B(OH)₂) attached to a sec-butyl group. This seemingly simple molecule is a powerful tool in the synthetic chemist's arsenal, primarily due to the unique reactivity of the carbon-boron bond.

| Property | Value | Source(s) |

| CAS Number | 88496-88-2 | [1][2] |

| Molecular Weight | 101.94 g/mol | [1][2] |

| Molecular Formula | C₄H₁₁BO₂ | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85-89 °C | [1] |

| Synonyms | sec-Butylboronic acid, 2-Butaneboronic acid | [1] |

Synthesis of this compound: A Practical Approach

The most common and practical synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate. This method is favored for its high efficiency and the ready availability of starting materials.

Underlying Principles of the Grignard-Based Synthesis

The synthesis hinges on the nucleophilic character of the Grignard reagent, in this case, sec-butylmagnesium bromide, and the electrophilicity of the boron atom in the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The Grignard reagent attacks the boron center, displacing one of the alkoxy groups. Subsequent workup with an aqueous acid hydrolyzes the remaining boronate ester to yield the desired boronic acid. The choice of a trialkyl borate with bulkier alkoxy groups can sometimes offer better control over the reaction by minimizing the formation of over-alkylated boron species. The reaction is typically carried out at low temperatures to control its exothermicity and improve selectivity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of alkylboronic acids.[3]

Materials:

-

2-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate or triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (nitrogen or argon)

Workflow Diagram:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. [4]2. Transmetalation: In the presence of a base, the sec-butyl group is transferred from the boronic acid to the palladium center, displacing the halide. [4]3. Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product (Ar-sec-butyl), regenerating the Pd(0) catalyst. [4] This reaction is instrumental in synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs). [5]

Pharmaceutical Intermediates and Drug Discovery

Boronic acids are increasingly recognized for their potential in medicinal chemistry. [6][7]The incorporation of a boronic acid moiety can significantly impact a molecule's biological activity. [7]For instance, the boronic acid group can act as a transition state analog inhibitor of serine proteases. [8] While specific examples for this compound are emerging, its close analog, 2-methylpropylboronic acid, is a key starting material for the synthesis of Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy. [9]This highlights the potential of small alkylboronic acids like this compound as crucial building blocks for novel therapeutics. They are used in the construction of chiral centers and in fragment-based drug discovery to generate libraries of potential drug candidates. [5]

Asymmetric Synthesis

Chiral boronic esters derived from this compound are valuable intermediates in asymmetric synthesis, allowing for the construction of stereochemically complex molecules. [10]These chiral building blocks can be used in a variety of transformations to introduce the sec-butyl group with high enantiomeric purity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [11]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [12]Use in a well-ventilated area or under a chemical fume hood. [12]Wash hands thoroughly after handling. [12]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1]It is recommended to store at 2-8°C. [1]Boronic acids can be sensitive to moisture.

-

Hazards: May cause skin and serious eye irritation. [12]May cause respiratory irritation. [12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with the growing interest in boronic acids as pharmacophores, ensures its continued importance in the field of chemical sciences. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its full potential in the development of novel molecules and materials.

References

-

Anonymous. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

-

Anonymous. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Anonymous. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Kotsuki, H., Sugino, A., & H. (2000). A NOVEL SYNTHESIS OF CHIRAL DBU/DBN-RELATED MOLECULES FOR USE IN ASYMMETRIC BASE CATALYSIS. HeteroCycles. Retrieved from [Link]

-

Anonymous. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]

-

Anonymous. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

-

Anonymous. (2017). Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. PMC. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Anonymous. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. Retrieved from [Link]

-

Anonymous. (n.d.). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. PMC. Retrieved from [Link]

-

Anonymous. (n.d.). Grignard Reaction. University of California, Irvine. Retrieved from [Link]

-

ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

Sources

- 1. 仲丁基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. n-Butylboronic acid(4426-47-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Synthesis and Preparation of 2-Butylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of 2-butylboronic acid, a valuable secondary alkylboronic acid intermediate in organic synthesis. The document is structured to offer not just procedural steps but also the underlying chemical principles and practical insights essential for researchers, chemists, and professionals in drug development. The primary focus is on the robust and widely applicable Grignard reaction pathway, detailing the critical parameters from reagent preparation to final product isolation. Furthermore, this guide addresses potential challenges, purification strategies, and comprehensive characterization techniques, underpinned by spectroscopic data and safety protocols.

Introduction: The Significance of this compound

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] this compound, a secondary alkylboronic acid, is a key building block that introduces the sec-butyl moiety, a common structural motif in bioactive molecules. Its applications extend to the preparation of alkyl- and aryl-quinones and the synthesis of arenes through coupling reactions. The ability of boronic acids to form reversible covalent complexes with diols also makes them valuable in the development of sensors and drug delivery systems.[1]

This guide provides a detailed examination of the synthesis of this compound, with a focus on providing a foundational understanding for its successful preparation and application in a laboratory setting.

The Synthetic Pathway: A Mechanistic Approach

The most prevalent and reliable method for the synthesis of alkylboronic acids, including this compound, is the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[2] This approach is favored for its operational simplicity and the ready availability of starting materials.

Core Reaction Mechanism

The synthesis can be conceptually divided into two key stages:

-

Formation of the Boronate Ester: The nucleophilic carbon of the Grignard reagent (2-butylmagnesium bromide) attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate). This addition forms a tetracoordinate boronate intermediate. Subsequent elimination of a methoxide-magnesium bromide salt yields the desired boronate ester (dimethyl 2-butylboronate).

-

Hydrolysis to the Boronic Acid: The intermediate boronate ester is then hydrolyzed under acidic conditions to yield this compound and methanol.

The overall transformation is depicted in the workflow below:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkylboronic acids via the Grignard route.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromobutane | C₄H₉Br | 137.02 | 13.7 g (10.9 mL) | 100 |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 110 |

| Trimethyl Borate | B(OCH₃)₃ | 103.91 | 11.4 g (12.3 mL) | 110 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Ice | H₂O | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure

Part 1: Preparation of 2-Butylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

-

Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of 2-bromobutane in 50 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is the 2-butylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place a solution of trimethyl borate in 100 mL of anhydrous diethyl ether.

-

Cooling: Cool the trimethyl borate solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Add the freshly prepared 2-butylmagnesium bromide solution dropwise to the cold trimethyl borate solution via a cannula or dropping funnel, while maintaining the internal temperature below -65 °C. A white precipitate will form.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.

-

Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the white precipitate dissolves and two clear layers are formed.

-

Extraction: Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound as a white solid.

Purification and Characterization

Purification

Crude this compound can be purified by recrystallization.[3]

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot water. Upon cooling, this compound will crystallize. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

For more challenging purifications, derivatization techniques can be employed. One common method is the formation of a diethanolamine adduct, which is often a crystalline solid that can be easily purified and then hydrolyzed back to the boronic acid.[4]

Physical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 88496-88-2 | |

| Molecular Formula | C₄H₁₁BO₂ | [5] |

| Molecular Weight | 101.94 g/mol | [5] |

| Appearance | White solid | |

| Melting Point | 85-89 °C |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: While a publicly available spectrum for this compound is not readily found, the expected proton NMR signals would be consistent with the sec-butyl group. The hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon atoms of the sec-butyl group will show distinct signals. The carbon directly attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation from the boron nucleus.[6]

-

¹¹B NMR Spectroscopy: This is a key technique for characterizing boronic acids. For alkylboronic acids, the ¹¹B NMR chemical shift is typically observed in the range of +27 to +33 ppm (relative to BF₃·OEt₂).[1][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretching band around 3300 cm⁻¹ due to hydrogen bonding. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.[8]

Challenges and Field-Proven Insights

The synthesis of secondary alkylboronic acids via the Grignard route, while generally reliable, presents some specific challenges:

-

Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish. Ensuring anhydrous conditions and using activated magnesium are crucial for success.

-

Side Reactions: The Grignard reagent is a strong base and can participate in side reactions such as enolization if the electrophile (in this case, the borate ester) is sterically hindered or if there are acidic protons present.[9] With secondary Grignard reagents, β-hydride elimination can also be a competing pathway, leading to the formation of an alkene and a reduced product.[9]

-

Over-alkylation: The initially formed boronate ester is still electrophilic and can react with another equivalent of the Grignard reagent to form a borinic acid derivative. This is typically minimized by using a slight excess of the trialkyl borate and maintaining a low reaction temperature.[4]

-

Purification Difficulties: Boronic acids can be challenging to purify by column chromatography on silica gel due to their polar nature and potential for decomposition. Recrystallization is often the preferred method.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

Reagent Handling:

-

2-Bromobutane: Is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Magnesium Turnings: Are flammable solids.

-

Trimethyl Borate: Is a flammable liquid and is sensitive to moisture.

-

Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the Grignard pathway is a robust and accessible method for laboratory-scale preparation. By understanding the underlying reaction mechanism, carefully controlling reaction conditions, and being aware of potential challenges, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and insights provided in this guide are intended to empower scientists in their research and development endeavors, facilitating the synthesis of novel molecules with potential applications in medicine and materials science.

References

Sources

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C4H11BO2 | CID 15568382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Butylboronic Acid: Safety, Handling, and In-Depth Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylboronic acid (IUPAC name: butylboronic acid) is a versatile organoboron compound widely utilized in organic synthesis. Its prominence stems largely from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation in pharmaceutical and materials science. While an invaluable synthetic tool, its safe and effective use demands a comprehensive understanding of its specific hazards, handling requirements, and reactivity profile. This guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and detailed protocols, ensuring both experimental integrity and, most importantly, operator safety.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent risks is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2][3][4]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3][4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1] |

| Flammable Liquids | 4 | H227: Combustible liquid[3] |

Toxicological Insights: The primary routes of hazardous exposure are inhalation of the dust, direct skin and eye contact, and ingestion.[3][5][6]

-

Dermal and Ocular Hazard: As a skin and eye irritant, direct contact can cause redness, inflammation, and pain. Prolonged or repeated skin contact may lead to dermatitis. The risk of serious eye irritation necessitates stringent eye protection.[1][2][4][7]

-

Respiratory Hazard: The fine, dusty nature of solid this compound poses a significant inhalation risk.[8] Once inhaled, the particles can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.[1][2]

-

Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is harmful.[1]

No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is currently available for this compound.[5] Therefore, it should be handled with the prudence afforded to all chemicals with an incomplete toxicological profile.

Section 2: Core Protocols for Safe Handling

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed as a self-validating system to minimize exposure at every step.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood.[9] This is mandatory for all operations involving the solid compound or its solutions to prevent inhalation of dust or vapors.[8][10] An eyewash station and safety shower must be readily accessible.[8]

Table 2: Mandatory PPE for Handling this compound

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield.[5][8] | Protects against dust particles and splashes, mitigating the risk of serious eye irritation. |

| Hand Protection | Chemically resistant nitrile or neoprene gloves.[8] | Prevents skin contact and irritation. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[8] |

| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[8] | Protects skin from accidental spills and contact. |

| Respiratory | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is unavoidable.[8][11] | Minimizes the risk of respiratory tract irritation from airborne particles. |

Step-by-Step Protocol: Weighing and Transferring Solid this compound

This protocol is designed to prevent the generation and release of dust.

-

Preparation: Designate a work area inside a chemical fume hood. Clean the surface and lay down absorbent, disposable bench paper.

-

Equipment Staging: Place the analytical balance, receiving flask, spatulas, and weighing paper/boat inside the fume hood.

-

Don PPE: Put on all required PPE as detailed in Table 2 before approaching the chemical.

-

Chemical Acclimation: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation, as the compound can be hygroscopic.[4]

-

Transfer: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to the weighing boat. Avoid any scooping motions that could generate dust. Keep the container opening pointed away from you.

-

Weighing: Tare the balance with the receiving flask. Carefully add the weighed solid to the flask. A powder funnel can minimize the risk of spillage.

-

Closure and Clean-up: Immediately and tightly close the main this compound container.[8] Use a small brush or a wipe dampened with 70% ethanol to decontaminate the spatula, weighing boat, and any surfaces with residual dust. Dispose of all contaminated disposable materials (gloves, bench paper, wipes) into a designated hazardous waste container.[8]

-

Post-Handling: After completing the work and exiting the fume hood, remove and dispose of gloves. Wash hands thoroughly with soap and water.[8]

Workflow for Safe Handling of Solid this compound

Caption: Workflow for weighing and transferring solid this compound.

Section 3: Storage and Chemical Compatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Many suppliers recommend refrigeration and storage under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and air.[7][12]

-

Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air.[4] This can affect its reactivity and shelf-life.

-

Chemical Incompatibility: Segregation from incompatible materials is a critical safety measure.

Table 3: Chemical Incompatibility Profile

| Incompatible Materials | Rationale and Potential Hazard |

| Strong Oxidizing Agents | Can cause vigorous or explosive reactions.[3][6][12] |

| Strong Acids & Bases/Alkalis | Can lead to decomposition or hazardous reactions.[3][6] |

| Moisture / Water | Can lead to hydration and potential degradation of the material.[6][12] |

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Table 4: Emergency First Aid Protocols

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek medical aid.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill Response Protocol

For a small-scale laboratory spill:

-

Evacuate & Secure: Restrict access to the spill area. Ensure the area is well-ventilated (fume hood sash should be low).

-

Assess & PPE: Do not attempt cleanup without the proper PPE (See Table 2).

-

Containment: Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5][11] Avoid actions that generate dust.

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Disposal: Place all cleanup materials (absorbent, gloves, wipes) into the designated hazardous waste container.

Spill Response Decision Workflow

Caption: Decision workflow for responding to a this compound spill.

Section 5: Disposal Considerations

All waste containing this compound, including grossly contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[8][13]

-

Waste Segregation: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[13][14] The label should include "Hazardous Waste" and the full chemical name.

-

Containerization: Use a sealable, chemically resistant container. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[13][14]

-

Disposal Route: Disposal must be handled through a certified hazardous waste facility in accordance with all local, state, and federal regulations.[13] Never dispose of this compound down the drain or in regular trash.[13]

Section 6: Physical and Chemical Properties

A summary of key properties is essential for experimental design and safety assessment.

Table 5: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₁BO₂ | PubChem[2] |

| Molecular Weight | 101.94 g/mol | PubChem[1][2] |

| Appearance | White to beige solid/powder | Thermo Fisher Scientific[4] |

| Melting Point | 90-92 °C | Sigma-Aldrich, MedChemExpress[3][15] |

| Boiling Point | 189.2 °C at 760 mmHg | MedChemExpress[3] |

| Flash Point | 68.2 °C | MedChemExpress[3] |

Section 7: References

-

Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem. Available at:

-

How To Safely Dispose of Boric Acid. Lab Alley. Available at:

-

How to Store Boric Acid. Lab Alley. Available at:

-

Disposal Of Boric Acid. Sciencing. Published March 24, 2022. Available at:

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Available at:

-

Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem. Available at:

-

This compound. PubChem, National Institutes of Health. Available at:

-

Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. Published April 29, 2022. Available at:

-

Butylboronic Acid. PubChem, National Institutes of Health. Available at:

-

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester SDS. AK Scientific. Available at:

-

Personal protective equipment for handling Methylboronic acid pinacol ester-d3. Benchchem. Available at:

-

Butylboronic acid Safety Data Sheet. MedChemExpress. Available at:

-

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem. Available at:

-

Hazardous Materials Disposal Guide. Nipissing University. Published June 12, 2019. Available at:

-

n-Butylboronic acid Safety Data Sheet. Fisher Scientific. Available at:

-

1-Butylboronic acid Safety Data Sheet. Thermo Fisher Scientific. Published September 7, 2025. Available at:

-

Butylboronic acid 97%. Sigma-Aldrich. Available at:

-

Corrosive Storage Guidelines. Unknown Source. Available at:

-

Chemical Storage Guide. Unknown Source. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnO6KGYj-YvHx7YE637X-uw7Ymmvhpv4yVOP94XI4wUyMchD7VQZMPy7ew8_OgYHmYwitZvzHzOADEODgFqvnnTVtiNV4dRv-La_lcIGohEp08yReUZUnK_kRFXCyPWOBPoACtqyp62uqKGzEQd5EagM1V81Amw_bRN780irpQuwG4PQ-MY_F-c8IE7IQhJ8-zGHjIAHY9BSCcmmjdkDNU]([Link]

Sources

- 1. This compound | C4H11BO2 | CID 15568382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butylboronic Acid | C4H11BO2 | CID 20479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pipharm.com [pipharm.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. sciencing.com [sciencing.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Butylboronic acid 97 4426-47-5 [sigmaaldrich.com]

Solubility of 2-Butylboronic Acid in Organic Solvents: A Technical Guide to Principles, Prediction, and Practical Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Butylboronic acid (or sec-butylboronic acid) is an important alkylboronic acid reagent used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to introduce secondary butyl groups. The success of these reactions is critically dependent on the solubility of the boronic acid in the chosen solvent system. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. While specific quantitative solubility data for this reagent is not widely published, this document establishes a predictive framework based on its physicochemical properties and data from analogous compounds. Crucially, it provides detailed, field-proven experimental protocols to enable researchers to determine solubility in any solvent system, ensuring reproducible and successful synthetic outcomes.

Understanding this compound: A Physicochemical Profile

This compound (CAS 88496-88-2) is an organoboron compound featuring a C-B bond.[1] Its structure consists of a non-polar sec-butyl group and a highly polar, Lewis acidic boronic acid moiety [-B(OH)₂]. This amphiphilic nature is central to its solubility behavior.

-

The Alkyl Tail: The four-carbon alkyl group imparts significant non-polar character, influencing its interaction with hydrocarbon and other non-polar solvents.

-

The Boronic Acid Head: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This group dictates its solubility in polar solvents.

A critical, and often overlooked, property of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is solvent-dependent and significantly impacts solubility, as the boroxine is substantially less polar and less capable of hydrogen bonding than the monomeric acid.[2]

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational logic for predicting solubility.[3]

Key Factors Influencing Solubility:

-

Polarity: Polar solvents have large dipole moments and effectively solvate polar solutes. Non-polar solvents lack a significant dipole moment and are better suited for non-polar solutes. This compound's dual nature means its solubility profile is nuanced.

-

Hydrogen Bonding: The ability of the -B(OH)₂ group to form hydrogen bonds is a dominant factor for its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., ethers, ketones).

-

Crystal Lattice Energy: In its solid state, this compound molecules are arranged in a crystal lattice, stabilized by intermolecular forces, including strong hydrogen bonds that form dimeric structures.[4] For dissolution to occur, the energy of solvation (from solute-solvent interactions) must overcome this crystal lattice energy.

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the solubility of this compound.

Predictive Solubility Profile of this compound

While exact quantitative data is scarce, a reliable qualitative profile can be constructed based on the principles above and published data for analogous compounds like phenylboronic acid and n-butylboronic acid.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insight |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | High | These polar aprotic solvents are excellent hydrogen bond acceptors, effectively solvating the -B(OH)₂ group. Their moderate polarity also accommodates the butyl chain. THF and dioxane are common and effective solvents for Suzuki-Miyaura reactions involving alkylboronic acids.[5] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These protic solvents can both donate and accept hydrogen bonds, leading to strong solvation. However, they can also participate in esterification with the boronic acid, which may be undesirable. Ethanol and aqueous ethanol have been shown to be excellent solvents for promoting certain ligand-free Suzuki reactions.[6] |

| Ketones | Acetone, 2-Butanone | High to Moderate | Similar to ethers, ketones are good hydrogen bond acceptors. Their higher polarity compared to ethers suggests good solubility.[5] |

| Polar Aprotics | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating polar functional groups. However, their high boiling points can complicate product isolation. The choice of DMF can sometimes alter reaction selectivity in complex cross-couplings.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | While having a dipole moment, these solvents are poor hydrogen bond acceptors. Solubility is expected to be limited but potentially sufficient for some applications. Phenylboronic acid shows moderate solubility in chloroform.[8] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | These non-polar solvents interact poorly with the polar boronic acid group. They are unlikely to be effective solvents on their own but are often used in biphasic reaction mixtures or as co-solvents in Suzuki couplings.[9] |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | The extreme non-polar nature of these solvents makes them incapable of overcoming the crystal lattice energy of the highly polar, hydrogen-bonded solid.[5] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For any critical application, solubility should be determined experimentally. The Shake-Flask method followed by gravimetric analysis is the gold-standard for determining thermodynamic (equilibrium) solubility and provides highly reliable data.[10]

Objective: To determine the concentration (in mg/mL or g/100 mL) of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps (e.g., 20 mL)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringes (1-5 mL) and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or standard laboratory oven

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

To a 20 mL glass vial, add approximately 5 mL of the chosen solvent.

-

Add an excess of solid this compound (e.g., 500 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Causality Check: Adding a clear excess ensures that the solution reaches its thermodynamic equilibrium saturation point.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or orbital mixer set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the dissolution/recrystallization equilibrium is fully reached.[10]

-

Expert Insight: Kinetic solubility can be measured in a few hours, but thermodynamic solubility requires extended equilibration to overcome kinetic barriers and ensure the final concentration is stable and representative of a true saturated state.[2][11]

-

-

Sample Collection and Phase Separation:

-

Remove the vial from the shaker and let it stand undisturbed for at least 30 minutes at the same temperature to allow excess solid to settle.

-

Carefully draw the clear supernatant into a syringe.

-

Attach a chemical-resistant (e.g., PTFE) syringe filter to the syringe tip.

-

Dispense and discard the first ~0.5 mL of filtrate to saturate the filter material and avoid adsorption effects.

-

Trustworthiness Protocol: Filtering is a critical step. Any suspended solid particles carried over into the sample will artificially inflate the final solubility measurement. The 0.22 µm filter ensures removal of fine particulates.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh an empty, clean, and dry evaporation dish (W₁).[12]

-

Precisely dispense a known volume of the clear filtrate into the dish (e.g., 2.00 mL).

-

Immediately weigh the dish with the filtrate (W₂). This allows for calculating the mass of the solvent if its density is unknown.

-

-

Solvent Evaporation:

-

Place the dish in an oven at a moderate temperature (e.g., 50-60 °C). If the solvent is high-boiling, a vacuum oven is preferred to facilitate evaporation without degrading the compound.

-

Dry the dish until all solvent has evaporated. Continue drying for at least 1 hour after it appears dry.

-

Cool the dish in a desiccator to room temperature and weigh it (W₃).

-

Return the dish to the oven for another 30-60 minutes, cool, and re-weigh. Repeat until two consecutive weighings are constant (e.g., within ±0.2 mg).[13]

-

Self-Validation: Drying to a constant weight is the only way to ensure all solvent has been removed, guaranteeing the final weight corresponds solely to the dissolved solute.

-

-

Data Calculation:

-

Mass of dissolved this compound (m_solute): m_solute = W₃ - W₁

-

Volume of filtrate used (V_filtrate): e.g., 2.00 mL

-

Solubility (S): S (in mg/mL) = m_solute / V_filtrate

-

To express in g/100 mL, simply multiply the mg/mL result by 0.1.

-

Practical Implications for Synthesis

Choosing the right solvent is not just about dissolving the boronic acid; it's about optimizing the entire reaction.

-

For Suzuki-Miyaura Reactions: A solvent must dissolve not only the boronic acid but also the aryl halide and, to some extent, the base. This is why solvent mixtures, such as Toluene/Ethanol/Water or Dioxane/Water, are frequently employed. The solvent must facilitate the interaction of all components for the catalytic cycle to proceed efficiently.[14]

-

Reaction Temperature: The chosen solvent must have a suitable boiling point for the desired reaction temperature. Alkylboronic acid couplings often require heating, making solvents like THF, Dioxane, and Toluene practical choices.

-

Work-up and Purification: Consider how the solvent will be removed after the reaction. Volatile solvents like THF or diethyl ether are easily removed under vacuum, while high-boiling solvents like DMF or DMSO can be difficult to remove from the product.

Conclusion

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Sherwood, T. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

ResearchGate. (2025). Alcoholic solvent-assisted ligand-free room temperature Suzuki-Miyauracross-coupling reaction: Alcoholic solvent-assisted Suzuki-Miyaura reaction. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butylboronic Acid. PubChem. Retrieved from [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

- Szafranski, M., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.

-

ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Retrieved from [Link]

- Dykstra, R., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.

- Maji, M., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry.

-

Boron Molecular. (n.d.). Buy this compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). sec-Butylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006). Retrieved from [Link]

Sources

- 1. This compound | C4H11BO2 | CID 15568382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pubs.aip.org [pubs.aip.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to 2-Butylboronic Acid: From Sourcing to Synthesis

An In-depth Technical Guide on the Commercial Availability, Supplier Qualification, and Practical Application of 2-Butylboronic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of this compound

This compound, a cornerstone reagent in modern organic chemistry, holds a pivotal role in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2] Beyond this, its applications are expanding, finding use in the development of sensors, and as a transient protecting group for diols.[3][4] For professionals in drug discovery and development, the reliable procurement of high-quality this compound is a critical first step, directly impacting reaction efficiency, impurity profiles, and ultimately, the integrity of their research. This guide provides a comprehensive framework for navigating the commercial landscape, implementing rigorous quality control, and effectively utilizing this compound in a laboratory setting.

Commercial Landscape: Sourcing this compound

A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The selection of a supplier is a crucial decision, influenced by factors such as purity, available quantities, cost, and the quality of accompanying documentation.

Below is a comparative overview of several prominent suppliers:

| Supplier | Purity Grades Offered | Typical Quantities | Key Considerations |

| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g, 25g | A globally recognized supplier with extensive quality documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Often a preferred choice for high-purity reagents in research and development. |

| TCI (Tokyo Chemical Industry) | >97.0% | 5g, 25g | Known for its high-quality chemical offerings and strong presence in the fine chemicals market. |

| Oakwood Chemical | 90% | 250mg, 1g, 5g | A US-based supplier providing a broad array of chemical intermediates.[5] |

| Boron Molecular | 95% | 25g, 100g | A specialized supplier of boronic acids and related compounds.[6] |

| Synblock | NLT 98% | Inquire | Offers a range of research chemicals and provides supporting analytical data.[7] |

| Santa Cruz Biotechnology | 98% | Inquire | A supplier of a wide range of biochemicals and research reagents.[8] |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Quality Control and Supplier Qualification: A Framework for Ensuring Reliability

The quality of this compound can significantly influence experimental outcomes. Impurities can lead to side reactions, lower yields, and complicate purification. Therefore, a robust in-house qualification process for both new suppliers and incoming batches of material is essential.

Caption: A systematic workflow for qualifying suppliers of this compound.

Step-by-Step Protocol for In-House Quality Control

-

Documentation Review:

-

Physical and Chemical Characterization:

-

Appearance: Visually inspect the material. It should be a white to off-white solid.

-

¹H NMR Spectroscopy:

-

Objective: Confirm the structure and identify any organic impurities.

-

Procedure: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Compare the resulting spectrum with reference data. The chemical shifts and coupling constants should be consistent with the 2-butyl group. Integrate the peaks to assess the purity relative to any observed impurities.

-

-

¹¹B NMR Spectroscopy:

-

Objective: To confirm the presence and environment of the boron atom.

-

Analysis: The ¹¹B NMR spectrum of this compound should show a characteristic chemical shift.[13]

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Objective: To determine the purity and identify any non-volatile impurities.

-

Procedure: A suitable method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water.[14][15]

-

Analysis: The chromatogram should display a major peak corresponding to the mass of this compound. The peak area can be used to quantify the purity.

-

-

Practical Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyenes.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Reaction: Coupling of 1-bromo-4-methoxybenzene with this compound.

Materials:

-

1-bromo-4-methoxybenzene

-

This compound (ensure it has passed QC checks)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of toluene.

-

Reaction Assembly: Add the catalyst mixture to the reaction flask.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. A thorough understanding of its commercial availability, coupled with a stringent supplier and material qualification process, is fundamental to achieving reliable and reproducible experimental results. By implementing the protocols and frameworks outlined in this guide, researchers and drug development professionals can confidently source and utilize this compound, thereby enhancing the efficiency and integrity of their synthetic endeavors.

References

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.

-

Boron Molecular. This compound. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. [Link]

-

Analytical Methods - The Royal Society of Chemistry. [Link]

-

Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. [Link]

-

PubChem - NIH. Butylboronic Acid. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]

-

Oakwood Chemical. This compound. [Link]

-

SLS - Lab Supplies. Butylboronic acid, 97%. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Borates Today. Boron Suzuki Coupling. [Link]

-

Wikipedia. Boronic acid. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

CIL. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

-

ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

-

Krackeler Scientific, Inc. Butylboronic acid. [Link]

-

ResearchGate. Applications of boronic acids in organic synthesis. [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

Semantic Scholar. Applications of boronic acids in organic synthesis. [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. boronmolecular.com [boronmolecular.com]

- 5. This compound [oakwoodchemical.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. CAS 88496-88-2 | this compound - Synblock [synblock.com]

- 8. scbt.com [scbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.be [fishersci.be]

- 12. thermofisher.com [thermofisher.com]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Indispensable Role of Boronic Acids in Modern Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Foreword